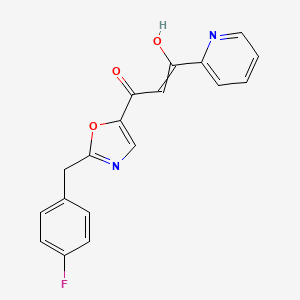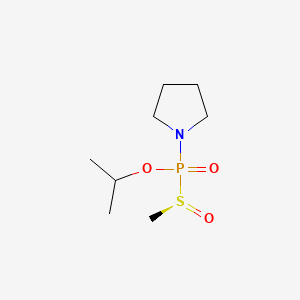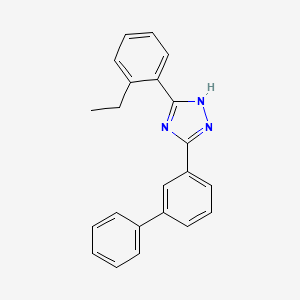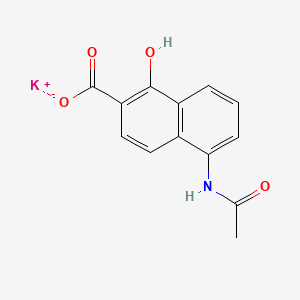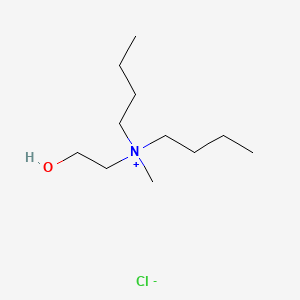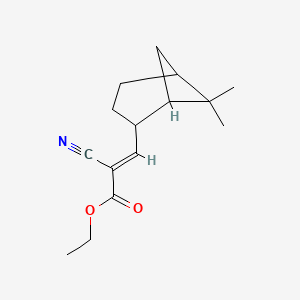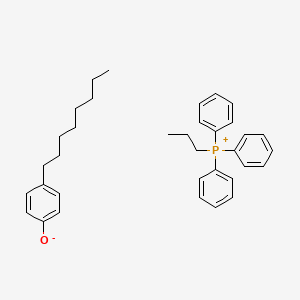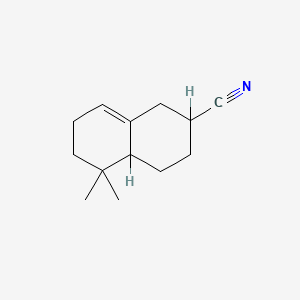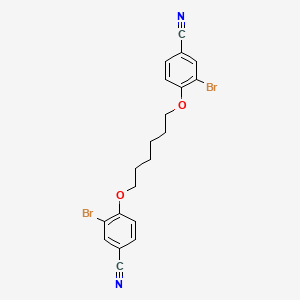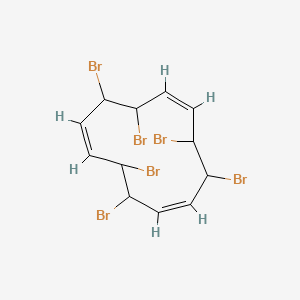
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene: is a brominated organic compound with the molecular formula C12H12Br6 It is characterized by a cyclododeca-1,5,9-triene ring structure with six bromine atoms attached at positions 3, 4, 7, 8, 11, and 12
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene typically involves the bromination of cyclododeca-1,5,9-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general steps are as follows:
Starting Material: Cyclododeca-1,5,9-triene.
Bromination: The reaction is performed using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated cyclododeca-1,5,9-triene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while reduction reactions can produce partially de-brominated compounds.
Wissenschaftliche Forschungsanwendungen
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododeca-1,5,9-triene: The parent compound without bromine atoms.
Tetrabromocyclododeca-1,5,9-triene: A derivative with four bromine atoms.
Hexachlorocyclododeca-1,5,9-triene: A similar compound with chlorine atoms instead of bromine.
Uniqueness
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene is unique due to its high degree of bromination, which imparts distinct chemical properties and reactivity. The presence of six bromine atoms makes it a valuable compound for various applications, particularly in the synthesis of other brominated derivatives and in industrial processes.
Eigenschaften
CAS-Nummer |
85711-97-3 |
|---|---|
Molekularformel |
C12H12Br6 |
Molekulargewicht |
635.6 g/mol |
IUPAC-Name |
(1Z,5Z,9Z)-3,4,7,8,11,12-hexabromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H12Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h1-12H/b2-1-,4-3-,6-5- |
InChI-Schlüssel |
HVIIZEINTLSKNX-SQCKSILFSA-N |
Isomerische SMILES |
C\1=C\C(C(/C=C\C(C(/C=C\C(C1Br)Br)Br)Br)Br)Br |
Kanonische SMILES |
C1=CC(C(C=CC(C(C=CC(C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




